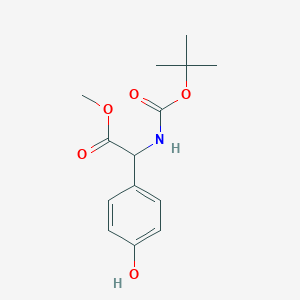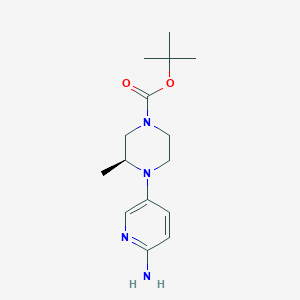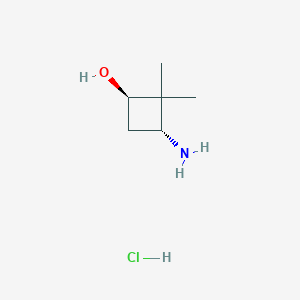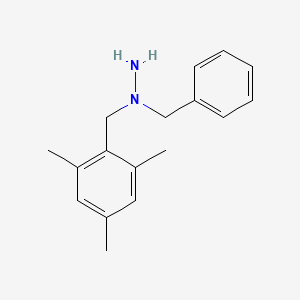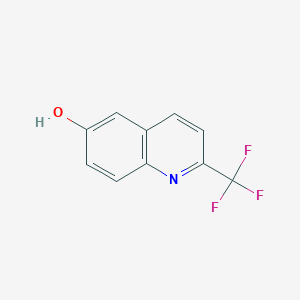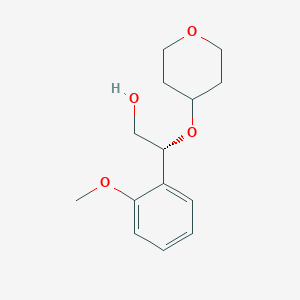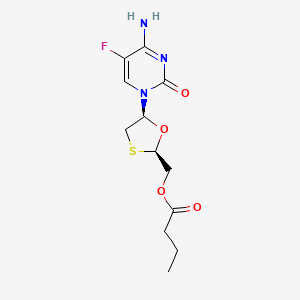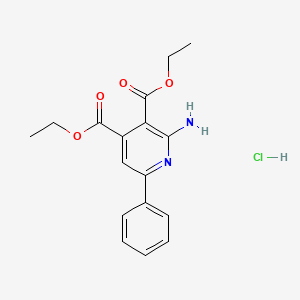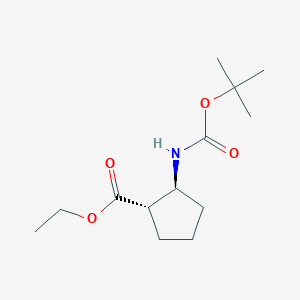
2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Übersicht
Beschreibung
The compound you mentioned seems to be a type of organic compound, specifically a thiazolidine derivative. Thiazolidine is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . They are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Thiazolidine derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of thiazolidine derivatives generally consists of a five-membered ring containing sulfur and nitrogen . The exact structure of “2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid” would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. They are often used as intermediates in the synthesis of various pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid” would depend on its exact molecular structure. Thiazolidine derivatives generally have low melting points and are soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Supramolecular Aggregation
- Study Findings : Research focused on the synthesis of biocompatible chiral Thiazolidine-4-carboxylic acid derivatives, including 2-propionyl T4CA, to investigate their supramolecular aggregation behavior. These studies aim to explore applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).
Electrochemical Behavior
- Study Findings : An examination of the electrochemical behavior of Thiazolidine-4-carboxylic acid and its derivatives, including 2-propyl-thiazolidine-4-carboxylic acid, was conducted using various voltammetric techniques. This research contributes to understanding the electrochemical properties of these compounds (Karpinski & Radomski, 1989).
Antimicrobial Evaluation
- Study Findings : Several derivatives of 4-thiazolidinone, prepared from biphenyl-4-carboxylic acid, were evaluated for their antimicrobial activity against various bacterial and fungal strains. This research highlights the potential use of these derivatives in combating microbial infections (Deep et al., 2014).
Biological Activity
- Study Findings : Studies on new N-acyl derivatives of thiazolidine-4-carboxylic acid showed significant influence on learning and memory in experimental animals, indicating potential applications in neuroscience and pharmacology (Кричевский et al., 2007).
Green Chemistry Synthesis
- Study Findings : Research on the green chemistry approach for synthesizing 4-thiazolidinone-5-carboxylic acid highlights the environmental and cost benefits of this method. This approach is critical for sustainable development in chemical synthesis (Shaikh et al., 2022).
Antioxidant and Antitumor Properties
- Study Findings : Studies on the synthesis and evaluation of thiazolidine and thiazolidinone derivatives for their antioxidant and antitumor activities. This research is crucial for developing new treatments in oncology (Gouda & Abu‐Hashem, 2011).
Solid-phase Synthesis
- Study Findings : Solid-phase synthesis of small organic molecules based on thiazolidine scaffold, including 2-substituted thiazolidine-4-carboxylic acids. This research contributes to the field of synthetic organic chemistry (Patek, Drake, & Lebl, 1995).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid” would depend on its exact molecular structure. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and emergency procedures .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-4(2)6-8-5(3-11-6)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCNGVXYLYQSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1NC(CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



